molecular formula C21H20ClN3O5S B607134 DJT06001 CAS No. 1628182-40-0

DJT06001

カタログ番号: B607134
CAS番号: 1628182-40-0
分子量: 461.92
InChIキー: DWIJIDWSULQVIV-HOTGVXAUSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DJT06001 is a novel, oral, highly specific, and direct inhibitor of Factor Xa (FXa), a key serine protease at the convergence point of the intrinsic and extrinsic coagulation pathways . This inhibition blocks the amplification of thrombin generation, a central process in thrombus formation . Preclinical studies characterize DJT06001 as a potent, competitive inhibitor with a high binding affinity for human FXa (Ki = 0.99 nM) and demonstrate exceptional selectivity, showing greater than 10,000-fold specificity for FXa over other related serine proteases . Its efficacy in reducing thrombus formation has been confirmed in vivo in rat models of arteriovenous-shunt and venous thrombosis, where it exhibited a dose-dependent antithrombotic effect . A significant research value of DJT06001 is its potentially superior safety profile; in comparative models, it caused less bleeding than the clinical standard rivaroxaban at doses producing equivalent antithrombotic efficacy . Furthermore, DJT06001 possesses favorable pharmacokinetic and pharmacodynamic properties, including high oral bioavailability and a good correlation between its plasma concentration, FXa inhibition, and the prolongation of prothrombin time (PT) . Its physicochemical properties, such as higher aqueous solubility than rivaroxaban, also make it a compelling candidate for scientific investigation . DJT06001 is presented for research purposes to further the study of anticoagulant therapies and thrombotic mechanisms. This product is for research use only and is not intended for diagnostic or therapeutic applications.

特性

CAS番号

1628182-40-0

分子式

C21H20ClN3O5S

分子量

461.92

IUPAC名

5-Chloro-N-(((3S,3aS)-1-oxo-7-(3-oxomorpholino)-3,3a,4,5-tetrahydro-1H-oxazolo[3,4-a]quinolin-3-yl)methyl)thiophene-2-carboxamide

InChI

InChI=1S/C21H20ClN3O5S/c22-18-6-5-17(31-18)20(27)23-10-16-15-3-1-12-9-13(24-7-8-29-11-19(24)26)2-4-14(12)25(15)21(28)30-16/h2,4-6,9,15-16H,1,3,7-8,10-11H2,(H,23,27)/t15-,16-/m0/s1

InChIキー

DWIJIDWSULQVIV-HOTGVXAUSA-N

SMILES

O=C(C1=CC=C(Cl)S1)NC[C@@H]2OC(N3[C@@]2([H])CCC4=C3C=CC(N5C(COCC5)=O)=C4)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

DJT06001;  DJT-06001;  DJT 06001

製品の起源

United States

Characterization of Djt06001 As a Factor Xa Inhibitor

In Vitro Inhibitory Activity and Selectivity

In vitro studies have demonstrated that DJT06001 is a potent inhibitor of Factor Xa. The inhibitory constant (Ki) of DJT06001 against free human FXa was determined to be 0.99 nM. nih.govresearchgate.netresearchgate.net This indicates a high binding affinity for the enzyme. A key characteristic of DJT06001 is its high selectivity for Factor Xa, showing over 10000-fold selectivity compared to other related serine proteases. nih.govresearchgate.netresearchgate.net DJT06001 also effectively inhibits FXa activity within the prothrombinase complex, with an IC₅₀ value of 2.53 nM, indicating its ability to inhibit the enzyme in a more physiologically relevant complex. nih.govresearchgate.net

The impact of DJT06001 on plasma coagulation was assessed using standard clotting assays. The concentrations of DJT06001 required to double the Prothrombin Time (PT) and Activated Partial Thromboplastin (B12709170) Time (APTT) were found to be 0.74 µM and 0.57 µM, respectively. nih.govresearchgate.net

Effects on Platelet Aggregation

Studies have shown that DJT06001 does not impair platelet aggregation induced by various agonists, including ADP, platelet activating factor (PAF), and collagen. nih.govresearchgate.netrsdjournal.org This finding is significant as it suggests that the anticoagulant effect of DJT06001 is primarily due to its specific inhibition of Factor Xa in the coagulation cascade and not through direct interference with platelet function.

In Vivo Antithrombotic Activity

The antithrombotic activity of DJT06001 has been evaluated in vivo using rat thrombosis models. In these models, DJT06001 demonstrated the ability to inhibit thrombus formation in a dose-dependent manner. nih.govresearchgate.net

Pharmacokinetic and Pharmacodynamic Relationship

Pharmacokinetic and pharmacodynamic (PK/PD) investigations have explored the relationship between the systemic exposure to DJT06001 and its anticoagulant effects. These studies have indicated a good correlation between the plasma concentrations of DJT06001 and the inhibition of plasma FXa activity, as well as the prolongation of Prothrombin Time. nih.govresearchgate.net

Here is a summary of some key in vitro findings for DJT06001:

ParameterValueAssay TypeReference
Ki (against free human FXa)0.99 nMIn vitro enzyme assay nih.govresearchgate.netresearchgate.net
Selectivity (vs other serine proteases)>10000-foldIn vitro enzyme assay nih.govresearchgate.netresearchgate.net
IC₅₀ (against prothrombinase complex)2.53 nMIn vitro assay nih.govresearchgate.net
Concentration to double PT0.74 µMIn vitro plasma assay nih.govresearchgate.net
Concentration to double APTT0.57 µMIn vitro plasma assay nih.govresearchgate.net

Synthetic Methodologies for Djt06001

Retrosynthetic Analysis of the DJT06001 Framework

A retrosynthetic analysis of a molecule like DJT06001, containing multiple rings and functional groups, would typically involve disconnecting key bonds to arrive at simpler, readily available starting materials. Given the oxazolidinone and piperidine (B6355638) core structures, potential disconnections might involve breaking amide bonds, opening cyclic systems, or cleaving carbon-nitrogen or carbon-carbon bonds adjacent to heteroatoms. The presence of the (5R) stereochemistry in the oxazolidinone ring indicates that controlling stereochemistry at this position would be a critical aspect of the synthesis design.

While a specific retrosynthetic analysis for DJT06001 was not found, strategies for related oxazolidinone and piperidine-containing compounds often involve the formation of the heterocyclic rings through cyclization reactions and the coupling of different molecular fragments via amide bond formation or carbon-heteroatom coupling reactions.

Detailed Synthetic Pathways and Key Intermediates

Specific detailed synthetic pathways and key intermediates for the synthesis of DJT06001 were not available in the provided search results. However, the synthesis of similar FXa inhibitors and compounds with oxazolidinone and piperidine scaffolds has been reported to involve various reactions. For instance, the synthesis of tetrahydroisoquinoline-based FXa inhibitors utilized a three-step strategy involving amidation, deprotection, and a second amidation step. The synthesis of fluorine-containing benzoxazinyl-oxazolidinones involved nucleophilic substitution and condensation reactions. The preparation of a key piperidine intermediate for other pharmaceutical compounds included Strecker-type condensation, hydrolysis, and N-acylation.

Based on the structure of DJT06001, potential key intermediates could include appropriately substituted oxazolidinone precursors, piperidine derivatives, and fragments corresponding to the pendant groups. The formation of the oxazolidinone ring typically involves the cyclization of a carbamate (B1207046) or urea (B33335) derivative. The piperidine ring could be constructed through various cyclization or functionalization strategies. Coupling of the oxazolidinone and piperidine moieties to the central phenyl ring, and attachment of the chlorothiophene-2-carboxamide and the acetic acid ethyl ester groups, would require specific coupling and functionalization reactions.

Optimization of Reaction Conditions and Yields

Information regarding the specific optimization of reaction conditions and yields for the synthesis of DJT06001 was not found in the provided data. However, in general synthetic chemistry, optimizing reaction conditions such as temperature, solvent, reaction time, catalyst, and reagent stoichiometry is crucial to maximize yields, minimize by-products, and improve reaction efficiency. Optimization studies for the synthesis of related compounds have been reported, highlighting the importance of these parameters.

Stereoselective Synthesis of DJT06001

The chemical name of DJT06001 includes the designation "(5R)", indicating that the compound is a specific stereoisomer with defined stereochemistry at the 5-position of the oxazolidinone ring. This necessitates a stereoselective synthetic approach to ensure the formation of the desired enantiomer.

Methods for achieving stereoselectivity in organic synthesis include the use of chiral starting materials, chiral reagents, chiral catalysts, or controlling reaction conditions to favor the formation of one stereoisomer over others. While the specific stereoselective methods applied in the synthesis of DJT06001 were not detailed in the provided snippets, the synthesis of chiral molecules like this often involves asymmetric synthesis techniques or the resolution of racemic mixtures at an appropriate stage of the synthesis. The development of stereoselective routes is critical for pharmaceutical compounds where biological activity can be highly dependent on stereochemistry.

Exploration of Alternative Synthetic Routes and Green Chemistry Considerations

Information specifically on alternative synthetic routes or green chemistry considerations for the synthesis of DJT06001 was not available in the provided search results. However, the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in pharmaceutical synthesis.

Exploring alternative synthetic routes can lead to more efficient, cost-effective, and environmentally friendly processes. Green chemistry considerations in synthesis include using renewable feedstocks, minimizing waste generation, employing safer solvents and reagents, designing energy-efficient processes, and utilizing catalysis. While these principles are relevant to the synthesis of any pharmaceutical compound, specific applications to DJT06001 were not detailed in the provided information.

Molecular and Mechanistic Elucidation of Factor Xa Inhibition by Djt06001

Direct Inhibition of Factor Xa Activity: Enzymatic Kinetics and Potency (IC50)

DJT06001 has been demonstrated to directly inhibit the enzymatic activity of Factor Xa. Studies characterizing its inhibitory profile have reported potent inhibition of free FXa. The inhibitory constant (Ki) for DJT06001 against free FXa was determined to be 0.99 nM.

Furthermore, DJT06001 exhibits concentration-dependent inhibition of FXa activity within the prothrombinase complex. The half-maximal inhibitory concentration (IC50) for DJT06001 in inhibiting FXa within the prothrombinase complex was found to be 2.53 nM.

These kinetic parameters indicate that DJT06001 is a potent inhibitor of Factor Xa, capable of inhibiting both the free enzyme and its activity within the assembled prothrombinase complex.

Target Assay Type Value Unit Source
Free Factor Xa Inhibitory Constant (Ki) 0.99 nM
Prothrombinase Complex IC50 2.53 nM

Binding Interactions with Factor Xa: Allosteric vs. Active Site Modulation

DJT06001 is described as a direct Factor Xa inhibitor. Direct inhibitors typically bind to the active site of the enzyme, directly blocking substrate access and catalytic activity. While specific detailed studies explicitly confirming the binding site of DJT06001 were not available in the consulted literature, the classification as a "direct" inhibitor strongly suggests interaction with the active site of Factor Xa. In contrast, allosteric inhibitors bind to a site distinct from the active site, inducing conformational changes that modulate enzyme activity. Based on the available description, DJT06001's mechanism aligns with active site modulation.

Factor Xa's active site is a well-characterized region responsible for the cleavage of its substrate, prothrombin. Direct inhibitors are designed to occupy this site, preventing the natural substrate from binding and undergoing catalysis.

Structural Basis of Selectivity for Factor Xa over Related Serine Proteases (e.g., Thrombin)

A key characteristic of DJT06001 is its high selectivity for Factor Xa over other related serine proteases. Research indicates that DJT06001 exhibits greater than 10000-fold selectivity for FXa compared to other related serine proteases. This high degree of selectivity is crucial for an anticoagulant, as it minimizes off-target effects and potential bleeding complications associated with the inhibition of other vital proteases like thrombin.

The selectivity of small molecule inhibitors for Factor Xa over thrombin is often attributed to subtle differences in the architecture and amino acid composition of their respective active sites and surrounding regions. While both are serine proteases involved in coagulation, variations in the S1, S2, S3, and S4 substrate-binding pockets can be exploited by selective inhibitors. For instance, the S4 pocket of Factor Xa is known to be a key determinant of selectivity for some inhibitors. Although the specific structural interactions conferring DJT06001's remarkable selectivity were not detailed in the provided information, this high selectivity suggests a precise fit and favorable interactions within the Factor Xa active site that are not replicated to the same extent in the active sites of other serine proteases, including thrombin.

Influence on Prothrombinase Complex Activity

Factor Xa exerts its primary physiological function as part of the prothrombinase complex, which consists of Factor Xa, its cofactor Factor Va, phospholipids, and calcium ions assembled on a membrane surface. This complex is responsible for the efficient and rapid conversion of prothrombin to thrombin.

DJT06001 has been shown to concentration-dependently inhibit FXa activity within this crucial complex, with an IC50 of 2.53 nM. This demonstrates that DJT06001 is effective in inhibiting FXa not only in isolation but also in its physiologically relevant environment within the prothrombinase complex. The inhibition of FXa within the prothrombinase complex directly impacts the downstream generation of thrombin, thereby exerting an anticoagulant effect. The concentrations of DJT06001 required to double the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (APTT), common measures of anticoagulant activity, were reported as 0.74 μM and 0.57 μM, respectively.

Molecular Dynamics Simulations and Ligand-Protein Interaction Analysis

Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecular systems, including protein-ligand interactions. These simulations can provide insights into the binding pose, stability, and key interactions between an inhibitor and its target protein at an atomic level. Ligand-protein interaction analysis, often performed in conjunction with MD simulations or docking studies, helps to identify the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that contribute to binding affinity and specificity.

While the provided search results discuss the application and utility of molecular dynamics simulations and ligand-protein interaction analysis in the context of understanding protein dynamics and inhibitor binding, specific data or published findings detailing molecular dynamics simulations or comprehensive ligand-protein interaction analyses performed specifically on DJT06001 in complex with Factor Xa were not available. Such studies would typically provide detailed information about the conformational changes of Factor Xa upon DJT06001 binding, the stability of the complex over time, and the specific residues in the Factor Xa active site that are critical for interaction with DJT06001, further elucidating the structural basis for its potency and selectivity.

Structure Activity Relationship Sar Studies of Djt06001 Analogues

Impact of Substituent Modifications on Factor Xa Inhibitory Potency

Detailed, publicly available data specifically on the impact of a wide range of substituent modifications to the DJT06001 scaffold and their corresponding Factor Xa inhibitory potencies (e.g., Ki or IC50 values for various analogues) were not extensively found in the consulted literature.

Generally, in the development of Factor Xa inhibitors, systematic structural variations are made to a lead compound to explore the contributions of different functional groups and their positions to binding interactions within the Factor Xa active site. These modifications can include changes to alkyl or aryl substituents, introduction of polar or non-polar groups, and alterations in hydrogen bonding capabilities. slideshare.netresearchgate.net The resulting changes in inhibitory potency provide insights into the spatial and electronic requirements of the enzyme's binding pockets.

While specific data tables detailing the effects of individual substituent modifications on DJT06001 analogues are not presented in the search results, the characterization of DJT06001 itself indicates potent inhibition of free FXa with a Ki of 0.99 nM and concentration-dependent inhibition of FXa activity in the prothrombinase complex with an IC50 of 2.53 nM. nih.govresearchgate.net This suggests that the specific substituents present in the DJT06001 structure contribute favorably to its high affinity for Factor Xa.

Elucidation of Key Pharmacophoric Elements within the DJT06001 Scaffold

The precise pharmacophoric elements of DJT06001 crucial for Factor Xa inhibition are not explicitly detailed in the available search results in the form of a comprehensive pharmacophore model.

However, based on the general principles of Factor Xa inhibitor design and the reported high potency and selectivity of DJT06001, it can be inferred that its scaffold likely incorporates features that enable productive interactions with key regions of the Factor Xa active site. Factor Xa possesses several subpockets (S1, S2, S3, S4) that accommodate different parts of an inhibitor molecule. rcsb.org Effective Factor Xa inhibitors typically possess structural elements that can engage in interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic contacts within these subpockets. researchgate.net The high selectivity of DJT06001 for FXa over other serine proteases (>10000-fold) nih.govresearchgate.net further suggests that its pharmacophore is well-tuned to the unique structural characteristics of the Factor Xa active site.

Conformational Analysis and Bioactive Conformations

Specific details regarding the conformational analysis of DJT06001 and the identification of its bioactive conformation when bound to Factor Xa were not found in the provided search results.

Understanding the preferred conformations of an inhibitor and how they change upon binding to the target enzyme is a critical aspect of SAR studies and rational drug design. Techniques such as X-ray crystallography can reveal the bound conformation of an inhibitor within the enzyme's active site, providing valuable information about the specific interactions and the shape complementarity required for high affinity binding. rcsb.orgresearchgate.net While crystal structures of Factor Xa in complex with other inhibitors exist rcsb.orgrcsb.org, a specific co-crystal structure of DJT06001 with Factor Xa is not described in the search results. Such a structure would be instrumental in definitively determining the bioactive conformation of DJT06001.

Relationship Between Chemical Structure and Binding Affinity to Factor Xa

While the search results establish that DJT06001 is a potent Factor Xa inhibitor with a low Ki value nih.govresearchgate.net, detailed quantitative structure-activity relationship (QSAR) data specifically correlating structural descriptors of DJT06001 analogues with their binding affinities were not available.

QSAR studies aim to build mathematical models that relate variations in chemical structure to changes in biological activity (such as binding affinity). wikipedia.org These models can help predict the activity of new compounds and provide deeper insights into the structural requirements for optimal binding. The reported Ki and IC50 values for DJT06001 itself demonstrate a strong binding affinity to Factor Xa. nih.govresearchgate.net The SAR studies conducted during its development likely involved assessing the impact of structural changes on this binding affinity, contributing to the selection of DJT06001 as a promising candidate. dntb.gov.ua

Design and Synthesis of Truncated or Hybrid DJT06001 Analogues for SAR Probing

Information specifically detailing the design and synthesis of truncated or hybrid analogues of DJT06001 for the purpose of SAR probing was not found in the provided search results.

Pre Clinical in Vitro Research Models for Djt06001

Enzyme Inhibition Assays: Detailed Methodologies and Data Analysis

Enzyme inhibition assays were conducted to determine the potency and selectivity of DJT06001 against FXa and a panel of other related serine proteases. These assays typically involve incubating the enzyme (FXa or other proteases) with a chromogenic substrate in the presence of varying concentrations of the inhibitor (DJT06001). The rate of substrate hydrolysis, which is proportional to enzyme activity, is measured spectrophotometrically. The reduction in the rate of hydrolysis in the presence of the inhibitor indicates enzyme inhibition.

The inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) are key parameters determined from these assays. The Ki represents the dissociation constant of the enzyme-inhibitor complex, reflecting the inhibitor's affinity for the enzyme. The IC50 is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

In studies, DJT06001 demonstrated potent inhibition of free FXa with a reported Ki of 0.99 nM. nih.govresearchgate.net Furthermore, DJT06001 inhibited FXa activity in the prothrombinase complex with an IC50 of 2.53 nM. nih.govresearchgate.net

To assess selectivity, DJT06001 was tested against a range of other serine proteases involved in coagulation and fibrinolysis, such as thrombin, Factor IXa (FIXa), Factor VIIa (FVIIa), Factor XIa (FXIa), and plasmin. DJT06001 exhibited high selectivity for FXa, showing greater than 10000-fold selectivity for FXa compared to these other related serine proteases. nih.govresearchgate.net

Data from Enzyme Inhibition Assays:

EnzymeInhibition Constant (Ki) or IC50Selectivity vs FXa
Free FXaKi = 0.99 nM nih.govresearchgate.net-
FXa in Prothrombinase ComplexIC50 = 2.53 nM nih.govresearchgate.net-
Other Serine Proteases>10000-fold less potent nih.govresearchgate.net>10000-fold

Coagulation Assays: Prothrombin Time (PT) and Activated Partial Thromboplastin (B12709170) Time (APTT) prolongation in vitro

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (APTT) assays are standard tests used to evaluate the extrinsic and intrinsic pathways of blood coagulation, respectively. nih.goveclinpath.comresearchgate.net These assays measure the time it takes for plasma to clot after the addition of specific reagents that initiate the coagulation cascade. nih.goveclinpath.comresearchgate.net

In vitro coagulation assays were performed to assess the anticoagulant activity of DJT06001 in human plasma. Citrated plasma samples were incubated with varying concentrations of DJT06001, and subsequently, PT and APTT were measured. Prolongation of PT and APTT indicates inhibition of the coagulation cascade. eclinpath.com

DJT06001 demonstrated concentration-dependent prolongation of both PT and APTT in human plasma. The concentrations required to double the prothrombin time (PT) and activated partial thromboplastin time (APTT) were reported as 0.74 μM and 0.57 μM, respectively. nih.govresearchgate.net These results indicate that DJT06001 effectively inhibits coagulation in a plasma environment.

Data from Coagulation Assays:

AssayConcentration for 2x Prolongation
PT0.74 μM nih.govresearchgate.net
APTT0.57 μM nih.govresearchgate.net

Cell-Based Assays for Thrombin Generation Inhibition

In cell-based assays, DJT06001 was shown to inhibit thrombin generation. rsc.org While specific data points such as IC50 values for thrombin generation inhibition are not detailed in the provided snippets, the mention of this assay indicates that DJT06001's effect extends beyond isolated enzyme inhibition to impact the more complex process of thrombin generation in a plasma environment.

Platelet Aggregation Studies: Assessment of DJT06001's Specificity

Platelet aggregation studies are crucial for assessing the potential of a compound to interfere with platelet function. Platelet aggregation is a key process in primary hemostasis and arterial thrombosis. rsc.orghu.edu.josouthtees.nhs.ukhealthline.com These studies typically involve stimulating platelets in a plasma or buffer suspension with various agonists (substances that induce platelet aggregation) and measuring the extent of platelet clumping over time using a platelet aggregometer. southtees.nhs.ukhealthline.comaruplab.com

To evaluate DJT06001's specificity and potential off-target effects on platelets, its impact on platelet aggregation induced by different agonists was investigated. Importantly, DJT06001 did not impair platelet aggregation induced by agonists such as ADP, platelet activating factor (PAF), and collagen. nih.govresearchgate.net This finding suggests that DJT06001 specifically targets the coagulation cascade by inhibiting FXa and does not directly affect platelet activation or aggregation pathways triggered by these common agonists. rsc.org

Protein Binding Studies: Characterization of Interaction with Plasma Components

Plasma protein binding studies are essential for understanding how a compound interacts with proteins in the blood plasma. lnhlifesciences.orgwuxiapptec.comxenotech.com The extent of plasma protein binding can influence a drug's distribution, metabolism, excretion, and the concentration of free (unbound) drug available to interact with its target. lnhlifesciences.orgwuxiapptec.comxenotech.com Only the free fraction of a drug is generally considered to be pharmacologically active. xenotech.com

These studies are often performed using techniques such as equilibrium dialysis or ultrafiltration, where the compound is incubated with plasma, and the concentration of unbound compound is determined. wuxiapptec.comxenotech.com

DJT06001 has been characterized as having moderate binding to human plasma proteins. rsc.org While specific percentage binding values are not provided in the available information, this indicates that a significant fraction of DJT06001 in circulation would be bound to plasma proteins, which is a common characteristic of many small molecule drugs. turkupetcentre.net This moderate binding profile contributes to the compound's pharmacokinetic properties.

Pre Clinical in Vivo Research Models for Thrombus Formation Modulation by Djt06001

Experimental Animal Models of Thrombosis (e.g., Rat Thrombosis Models)

Various experimental animal models are employed to study thrombosis and evaluate the effectiveness of antithrombotic agents. Rat thrombosis models are commonly used due to their physiological relevance and manageability. These models aim to mimic different types of thrombosis, including arterial and venous thrombosis, in various vascular beds.

One approach involves inducing thrombus formation through mechanical or chemical injury to a blood vessel. For instance, the electrolytic inferior vena cava (IVC) model in mice is used to simulate venous thrombosis, producing a non-occlusive thrombus under continuous blood flow. umich.edu This model involves applying a small constant current to a copper wire inserted into the IVC, releasing free radicals that activate endothelial cells and initiate thrombosis. umich.edu Another method in rats involves injecting a compound thrombus inducer, such as a mixture of ADP, thrombin, and adrenaline, into a blood vessel like the common carotid artery to create a cerebral thrombosis model. frontiersin.org This method aims to simulate the pathophysiological process of human cerebral thrombosis and is characterized by convenient operation, short time, and high efficiency. frontiersin.org Photothrombosis models, often using rose bengal and light irradiation, can also be applied to various vascular beds, including the carotid artery, femoral artery, and arterioles of the mesentery, in animals like mice and rats. researchgate.net This technique allows for controlled thrombus formation with optical resolution and high reproducibility. researchgate.net

Other models include arteriovenous-shunt thrombosis and carotid thrombosis models in rats, which have been used to evaluate the dose-dependent inhibition of thrombus formation by compounds like DJT06001. nih.govnih.gov Deep vein thrombosis (DVT) models can also be established, for example, by ligating the inferior vena cava in rats to induce in situ thrombus formation. biorxiv.org This method has the advantage of not requiring ex vivo manipulation of the thrombus. biorxiv.org

Assessment of Thrombus Formation Reduction in Various Vascular Beds

The assessment of thrombus formation reduction involves evaluating the effect of DJT06001 in different parts of the circulatory system. Research indicates that DJT06001 inhibits thrombus formation in rat thrombosis models in a dose-dependent manner. nih.gov Studies utilizing models such as arteriovenous-shunt thrombosis and carotid thrombosis in rats have demonstrated this dose-dependent inhibition. nih.govnih.gov

The effectiveness of antithrombotic agents can vary depending on the vascular bed and the type of vessel (arterioles vs. venules). nih.gov Experimental models allow for the assessment of thrombus formation in specific vascular beds, such as the carotid artery or femoral artery, providing insights into the compound's activity in different circulatory environments. researchgate.net For instance, photothrombosis models can be applied to study thrombus formation in cerebral microvessels or other targeted vessels. researchgate.net

While specific detailed findings on DJT06001's effects across numerous vascular beds were not extensively detailed in the provided snippets beyond general "rat thrombosis models," the principle in preclinical evaluation is to assess efficacy in models representing both arterial and venous thrombosis to understand the compound's broad potential.

Methodologies for Quantifying Thrombus Mass and Composition

Quantifying thrombus mass and composition is crucial for objectively evaluating the efficacy of antithrombotic agents in preclinical studies. Methodologies vary depending on the animal model and the specific research question.

In some thrombosis models, thrombus formation is quantified by measuring the time to the onset of visible aggregates and the time required for complete flow cessation. nih.gov In models like the electrolytic IVC model, thrombus size can be highly consistent and can be assessed by measuring thrombus weight. umich.edu Ultrasound and MRI have also been used to assess thrombus size in this model. umich.edu

For models involving induced thrombosis, such as the κ-carrageenan-induced rat tail thrombosis model, the length of the tail thrombosis can be measured at specific time points to quantify the extent of thrombus formation. plos.org

Analyzing the composition of thrombi provides insights into the mechanisms of clot formation and the impact of the therapeutic agent. Histological analysis is a common method for evaluating thrombus composition, allowing for the identification and quantification of different components such as fibrin (B1330869), platelets, and leukocytes. nih.gov While the provided information does not detail the specific methodologies used to quantify the mass and composition of thrombi in DJT06001 studies, these techniques are standard in preclinical thrombosis research.

Data from studies on DJT06001 indicate its ability to inhibit thrombus formation in a dose-dependent manner. nih.gov While specific quantitative data tables on thrombus mass and composition directly linked to DJT06001 treatment were not available in the provided snippets, the reported dose-dependent inhibition of thrombus formation implies that higher doses lead to a reduction in thrombus size or extent.

Microscopic and Histopathological Evaluation of Vascular Tissue

Microscopic and histopathological evaluation of vascular tissue is an essential component of preclinical thrombosis research. This involves examining tissue samples under a microscope to assess the structural changes in blood vessels and the characteristics of the formed thrombi.

Routine histological procedures involve fixing tissue samples, embedding them in paraffin, sectioning them into thin slices, and staining them for microscopic examination. nih.govresearchgate.net Hematoxylin and eosin (B541160) (H&E) staining is a widely used technique that allows for the visualization of cellular and structural details in the tissue. nih.govresearchgate.netfrontiersin.org Special stains and immunohistochemistry can also be used to identify specific components within the thrombus or vascular wall, such as fibrin, platelets, inflammatory cells, and markers of endothelial activation or damage. nih.govnih.govresearchgate.net

Histopathological evaluation helps to understand the impact of the thrombotic event on the vascular tissue and the effects of the therapeutic intervention. It can reveal the extent of vascular injury, the organization and composition of the thrombus, and any signs of inflammation or tissue remodeling. nih.gov For example, examining tissue sections can help determine if a compound reduces thrombus size, alters its composition (e.g., reduces platelet or fibrin content), or mitigates vascular damage.

While the provided search results mention histopathological analysis in the context of evaluating vascular tissue regeneration or thrombus composition in general nih.govnih.govresearchgate.netfrontiersin.org, specific details regarding the microscopic and histopathological evaluation of vascular tissue in studies specifically on DJT06001 were not available. However, given that preclinical in vivo thrombosis studies were conducted nih.gov, it is highly probable that such evaluations were performed as part of the comprehensive assessment of DJT06001's effects.

Comparison with Other Factor Xa Inhibitors in Research Settings (non-clinical comparative studies)

Comparing the efficacy of a novel Factor Xa inhibitor like DJT06001 with other known Factor Xa inhibitors in preclinical settings is crucial for understanding its relative potency and potential advantages. Non-clinical comparative studies provide valuable data before clinical trials.

Research has compared DJT06001 with rivaroxaban (B1684504), another Factor Xa inhibitor, in rat models. In a rat tail bleeding risk test, DJT06001 reportedly caused less bleeding than rivaroxaban at doses that achieved the same antithrombotic effect. nih.gov This suggests a potentially improved safety profile in terms of bleeding risk compared to rivaroxaban in this specific preclinical model.

Other studies have compared different direct oral anticoagulants (DOACs), including Factor Xa inhibitors like rivaroxaban, apixaban, and edoxaban, in clinical settings, but direct head-to-head preclinical comparisons with DJT06001 were not detailed in the provided information beyond the comparison with rivaroxaban regarding bleeding risk. frontiersin.orgscot.nhs.uk

Preclinical comparisons often involve evaluating the compounds' effects on thrombus formation in various models, their potency in inhibiting Factor Xa activity, and their impact on bleeding parameters. Such studies help position the novel compound within the existing landscape of anticoagulants.

Computational and Theoretical Investigations of Djt06001

Molecular Docking Studies for Ligand-Factor Xa Complex Formation

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, in this case, DJT06001 within the active site of Factor Xa. ekb.eg This technique is crucial for understanding the structural basis of inhibition. Factor Xa, a serine protease, possesses a well-defined active site with distinct pockets that are key for ligand binding. researchgate.netnih.gov Inhibitors typically adopt an L-shaped conformation to interact with these sites effectively. ekb.eg

Docking simulations for direct FXa inhibitors like DJT06001 focus on predicting the binding mode and the specific molecular interactions that stabilize the ligand-protein complex. These interactions typically involve hydrogen bonds, hydrophobic contacts, and electrostatic interactions with key amino acid residues in the FXa active site. nih.govmdpi.com The primary binding pockets of Factor Xa and the types of interactions they form are critical for inhibitor affinity and selectivity.

Table 1: Key Interaction Sites in Factor Xa and Their Role in Ligand Binding

Binding Pocket Key Residues (Typical) Role in Inhibition Type of Interaction
S1 (Specificity Pocket) Asp189, Ser195, Tyr228 Anchors the basic moiety of the inhibitor, crucial for selectivity. Salt bridges, Hydrogen bonding
S4 (Hydrophobic Pocket) Tyr99, Phe174, Trp215 Accommodates a hydrophobic part of the inhibitor, contributing to high affinity. Hydrophobic interactions, π-π stacking
Aromatic Box Tyr99, Phe174, Trp215 Provides a binding site for aromatic rings of the inhibitor. π-π stacking

| Catalytic Triad | Ser195, His57, Asp102 | The active site where the enzymatic reaction is blocked by the inhibitor. | Covalent or non-covalent interactions |

This table summarizes common interaction sites within the Factor Xa active site targeted by direct inhibitors. The specific residues interacting with DJT06001 would be confirmed by dedicated docking studies.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, offering insights that are not accessible through classical molecular mechanics methods like docking. These calculations can determine the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the electrostatic potential of DJT06001.

Understanding these electronic characteristics is vital for explaining the molecule's reactivity and its ability to form specific interactions with the Factor Xa target. For instance, the molecular electrostatic potential can highlight regions of the molecule that are likely to act as hydrogen bond donors or acceptors. The energies of the frontier molecular orbitals (HOMO and LUMO) are related to the molecule's chemical reactivity and stability. These computational approaches provide a foundational understanding of the inhibitor's intrinsic properties that drive its biological function.

Table 2: Application of Quantum Chemical Calculations in Drug Design

Calculation Type Information Provided Relevance to DJT06001
Geometry Optimization Determines the lowest energy 3D conformation of the molecule. Provides the most stable structure of DJT06001 for use in docking studies.
Molecular Electrostatic Potential (MEP) Maps the charge distribution and identifies electrophilic and nucleophilic sites. Predicts regions likely to engage in hydrogen bonding and electrostatic interactions with FXa.
Frontier Molecular Orbital Analysis (HOMO/LUMO) Calculates the energy of the highest occupied and lowest unoccupied molecular orbitals. Indicates the molecule's chemical reactivity and kinetic stability.

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and intramolecular bonding interactions. | Helps to understand the stability of the molecule and the nature of its chemical bonds. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov In the context of Factor Xa inhibitors, a QSAR model could be developed using a dataset of molecules similar to DJT06001 with known inhibitory activities (e.g., IC50 values).

The process involves calculating a set of molecular descriptors for each compound, which are numerical representations of their structural, physicochemical, or electronic properties. Statistical methods are then used to build a model that predicts the activity of a compound based on its descriptors. nih.gov Such a model is invaluable for design optimization, as it can predict the inhibitory potency of novel, unsynthesized analogs of DJT06001, thereby prioritizing the synthesis of the most promising candidates and reducing unnecessary experimental work. mdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Modeling

Descriptor Class Examples Information Encoded
Constitutional (1D) Molecular Weight, Atom Count, Rotatable Bond Count Basic structural composition and flexibility.
Topological (2D) Connectivity Indices (e.g., Kier & Hall) Atomic connectivity and branching patterns.
Geometrical (3D) Molecular Surface Area, Molecular Volume Three-dimensional size and shape of the molecule.
Physicochemical LogP (lipophilicity), Molar Refractivity Hydrophobicity, polarity, and electronic distribution.

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and reactivity. |

De Novo Drug Design Methodologies Applied to Factor Xa Inhibitors

De novo drug design involves the computational creation of novel molecular structures with desired properties, starting from scratch rather than modifying existing compounds. nih.gov This approach is particularly useful when aiming to discover new chemical scaffolds that can bind to a target like Factor Xa. The process typically uses the 3D structure of the target's binding site as a template.

Computational algorithms can "grow" a molecule within the active site, piece by piece, ensuring that the generated structure has favorable steric and electronic complementarity with the protein. This methodology can lead to the discovery of highly innovative inhibitors with unique structures and potentially improved properties compared to existing drugs. The design of novel cyclic urea (B33335) inhibitors of Factor Xa is an example of such an approach being applied to this target class. nih.gov

Table 4: General Workflow for De Novo Design of FXa Inhibitors

Step Description Objective
1. Target Preparation Obtain and prepare the 3D crystal structure of Factor Xa. Define the binding site and create a template for ligand design.
2. Seed Placement Place a small molecular fragment or "seed" in a favorable position within the active site. Establish an initial anchor point for the new molecule.
3. Molecule Growth/Linking Algorithmically add new fragments to the seed or link multiple fragments together. Construct a complete molecule that fits the binding pocket.
4. Scoring and Ranking Evaluate the potential binding affinity and drug-likeness of the newly designed molecules. Prioritize the most promising candidates for synthesis and testing.

| 5. Synthesis & Biological Assay | Synthesize the top-ranked virtual compounds and test their activity against Factor Xa. | Validate the computational predictions experimentally. |

Predictive Modeling of Molecular Interactions and Conformational Landscapes

While molecular docking provides a static snapshot of the ligand-protein complex, the reality is a dynamic system. Predictive modeling techniques like molecular dynamics (MD) simulations are used to study the movement and conformational changes of both the ligand and the protein over time.

MD simulations can reveal the conformational landscape of DJT06001, showing which shapes (conformations) it prefers, both in solution and when bound to Factor Xa. nih.gov These simulations provide a deeper understanding of the stability of key molecular interactions, such as hydrogen bonds and hydrophobic contacts, by observing their persistence throughout the simulation. This information is critical for accurately predicting binding affinity and understanding the thermodynamic drivers of complex formation, offering a more complete picture than static models alone. nih.gov

Table 5: Computational Methods for Predicting Molecular Interactions

Method Type of Analysis Key Insights
Molecular Docking Static Predicts binding pose, identifies key interactions (H-bonds, hydrophobic contacts).
Molecular Dynamics (MD) Simulation Dynamic Assesses stability of the complex, reveals conformational flexibility of ligand and protein, calculates binding free energy.
Free Energy Perturbation (FEP) Dynamic Accurately calculates the relative binding affinities of closely related ligands.

| Alanine Scanning Mutagenesis (in silico) | Static/Dynamic | Identifies the most critical amino acid residues in the protein for ligand binding. |

Advanced Analytical Methodologies for Djt06001 Research

Spectroscopic Characterization of DJT06001 and Its Complexes (excluding basic identification)

Spectroscopic techniques are fundamental in chemical research for gaining insights into the molecular structure and properties of compounds. While specific detailed spectroscopic data (such as full Infrared, UV-Vis, or Raman spectra) for DJT06001 were not found in the provided search results, these methods are routinely applied in the characterization of small molecules and their interactions.

Techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, offering a unique "fingerprint" that can confirm the presence of specific functional groups and provide insights into molecular structure. UV-Vis spectroscopy is useful for studying electronic transitions within a molecule, which can be affected by conjugation and other structural features. It can also be used to study the binding of a small molecule inhibitor to a protein if the binding event causes a change in the electronic environment of the chromophores in either the molecule or the protein.

In the context of DJT06001 research, spectroscopic methods would be employed beyond basic identification to study aspects such as:

Changes in the vibrational or electronic spectra upon binding to Factor Xa, which could indicate the nature of the interaction (e.g., hydrogen bonding, pi-pi stacking).

Characterization of different solid forms of DJT06001, such as polymorphs or solvates, which can have different physical properties.

Studying the stability of DJT06001 under various conditions (e.g., pH, temperature) by monitoring changes in its spectrum over time.

Although specific data for these applications to DJT06001 are not detailed in the search results, the principles of these spectroscopic methods are broadly applicable to the in-depth characterization of this compound and its complexes.

Chromatographic Techniques for Purity Assessment and Mechanistic Studies

Chromatographic techniques are indispensable for separating and analyzing components within a mixture, making them crucial for assessing the purity of DJT06001 and for use in mechanistic studies. High-Performance Liquid Chromatography (HPLC) is a widely used method that can be coupled with various detectors (e.g., UV, Mass Spectrometry) to achieve high sensitivity and selectivity.

Purity assessment of DJT06001 would typically involve reversed-phase HPLC with UV detection to separate the main compound from impurities, synthetic byproducts, or degradation products. The peak area percentage of DJT06001 relative to the total peak area provides a measure of its purity.

In mechanistic studies, chromatography can be used, for example, in enzyme kinetics assays to separate and quantify substrates and products over time, allowing for the determination of reaction rates and inhibition constants. While the search results indicate that DJT06001 is a potent inhibitor of Factor Xa with a reported inhibitory constant (Ki) of 0.99 nM for free FXa and an IC50 of 2.53 nM for FXa activity in the prothrombinase complex, the specific chromatographic methods used in these kinetic studies were not detailed bldpharm.com. However, HPLC-MS was mentioned in the context of pharmacokinetic/pharmacodynamic (PK/PD) studies related to DJT06001, highlighting the role of chromatography in analyzing the compound in complex biological matrices dntb.gov.ua. This suggests that chromatographic methods, particularly when coupled with mass spectrometry, are integral to understanding the behavior of DJT06001 in research settings.

X-ray Crystallography of Factor Xa-DJT06001 Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. In the context of drug discovery and research, it is invaluable for understanding how a small molecule inhibitor binds to its protein target. By obtaining a crystal structure of the Factor Xa-DJT06001 complex, researchers could visualize the precise interactions between DJT06001 and the active site of Factor Xa.

This structural information is critical for:

Identifying the specific amino acid residues in Factor Xa that are involved in binding DJT06001.

Understanding the binding mode and conformation of DJT06001 when bound to the enzyme.

Providing a structural basis for the observed potency and selectivity of DJT06001.

Guiding the design of optimized inhibitors with improved properties.

While the search results discuss the application of X-ray crystallography to study Factor Xa in complex with inhibitors, a specific reported crystal structure of the Factor Xa-DJT06001 complex was not found. However, the principle of using X-ray crystallography to understand the binding of Factor Xa inhibitors is well-established and would be a crucial technique in the comprehensive research of DJT06001. Studies on other Factor Xa inhibitors have successfully utilized this method to reveal substituent-dependent binding modes and inform structure-activity relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution. For a small molecule like DJT06001, NMR can be used to confirm its chemical structure, assess its purity, and study its conformation in different solvents.

Beyond basic characterization, NMR spectroscopy is particularly valuable for investigating the interaction between DJT06001 and Factor Xa. Techniques such as ligand-based NMR (e.g., Saturation Transfer Difference - STD NMR, or WaterLOGSY) and protein-observed NMR can identify which parts of the DJT06001 molecule interact with Factor Xa and provide insights into the binding affinity and kinetics.

NMR can also be used to study the conformational preferences of DJT06001 in solution and how these might change upon binding to Factor Xa or in different environments. Understanding the bioactive conformation of DJT06001 is important for structure-based drug design. While specific NMR data detailing the conformation or interaction studies of DJT06001 with Factor Xa were not presented in the search results, NMR spectroscopy is a standard tool in the study of protein-ligand interactions and would be highly relevant in the comprehensive characterization of DJT06001's binding to its target.

Mass Spectrometry for Metabolite Identification in In Vitro Systems (non-clinical context)

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the identification and structural elucidation of metabolites. In the non-clinical context of drug research, in vitro metabolism studies using liver microsomes, hepatocytes, or other enzyme systems are crucial for understanding how a compound is likely to be metabolized in the body.

For DJT06001, LC-MS would be used to analyze samples from in vitro incubations to detect and identify potential metabolites formed by enzymatic transformation (e.g., oxidation, reduction, hydrolysis, conjugation). By comparing the mass spectra of metabolites to that of the parent compound and analyzing fragmentation patterns (MS/MS), the structures of the metabolites can be proposed. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help determine the elemental composition of metabolites.

The search results indicate that HPLC-MS has been employed in PK/PD studies related to DJT06001 dntb.gov.ua. Furthermore, in vitro metabolite identification studies using LC-MS are a common approach in drug discovery. While specific details of DJT06001 metabolites identified through in vitro studies were not provided in the search snippets, this analytical approach is essential for understanding the metabolic profile of DJT06001 before any potential clinical development. The identification of metabolites in in vitro systems helps predict potential metabolic pathways and assess the metabolic stability of the compound.

Future Directions and Academic Perspectives

Exploration of Novel Biological Targets Beyond Factor Xa for DJT06001 Analogues

While DJT06001 has shown high selectivity for Factor Xa wikipedia.org, future academic research could investigate whether structural modifications of DJT06001 can lead to compounds with activity against other biological targets. The vast chemical space allows for the design of analogues with altered binding affinities and specificities guidetopharmacology.org. Exploring novel targets could involve rational design based on structural similarities to ligands of other proteins or high-throughput screening of analogue libraries against diverse target panels. Identifying novel targets could potentially broaden the therapeutic applications of DJT06001-related compounds beyond anticoagulation, depending on the roles of the newly identified targets in various disease pathways fishersci.noebi.ac.uk.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

Detailed mechanistic understanding of DJT06001's interaction with Factor Xa and potential off-targets is crucial for future development. While initial studies utilized in vitro, ex vivo, and in vivo models uni.luwikipedia.org, the development and application of more advanced models could provide deeper insights. This includes the use of sophisticated in vitro systems like microfluidic devices simulating blood flow or complex co-culture systems mimicking tissue environments. Advanced ex vivo models, such as precision-cut tissue slices or isolated perfused organs, could offer a bridge between in vitro and in vivo studies, allowing for the investigation of compound distribution, metabolism, and activity in a more physiologically relevant context than traditional in vitro methods nih.govnih.gov. These models could help to better understand the pharmacokinetics and pharmacodynamics of DJT06001 and its analogues at a cellular and tissue level.

Integration of Artificial Intelligence and Machine Learning in DJT06001 Design

The application of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery by accelerating the identification, design, and optimization of novel compounds guidetopharmacology.org. Future research on DJT06001 could significantly benefit from integrating AI/ML approaches. These technologies can be used for de novo design of DJT06001 analogues with predicted improved potency, selectivity, or pharmacokinetic properties guidetopharmacology.org. AI/ML models can also analyze large datasets of biological and chemical information to predict potential off-targets or identify structural features associated with desired or undesired activities. This could streamline the lead optimization process and reduce the time and resources required for synthesis and testing of new analogues.

Investigation of DJT06001 as a Chemical Probe for Fundamental Biological Processes

Chemical probes are selective small molecules used to modulate the function of specific proteins in biological systems, aiding in the understanding of protein function and validation of therapeutic targets. Given DJT06001's reported potency and selectivity for Factor Xa wikipedia.org, it or a modified version could be explored as a chemical probe. Such a probe would be a valuable tool for researchers studying the coagulation cascade, thrombosis, and related biological processes in various cellular and animal models. Rigorous validation would be necessary to ensure the probe's selectivity and characterize its effects on Factor Xa activity in complex biological environments. This could facilitate a deeper understanding of the fundamental biological roles of Factor Xa beyond its well-established role in coagulation.

Collaborative Research Opportunities and Interdisciplinary Approaches

Advancing the research on DJT06001 and its potential requires collaborative efforts across different disciplines and institutions. Partnerships between academic research groups, pharmaceutical companies, and technology providers can leverage diverse expertise and resources. Interdisciplinary approaches, combining medicinal chemistry, biological assays, computational modeling, and advanced imaging techniques, will be essential for a comprehensive understanding of DJT06001's properties and potential. Collaborative initiatives can facilitate data sharing, the development of standardized protocols, and the acceleration of promising research avenues, ultimately driving innovation in the field of anticoagulation and potentially beyond.

Existing Research Findings on DJT06001

Based on initial studies, DJT06001 has demonstrated potent inhibition of Factor Xa. The following table summarizes some key findings:

ParameterValueModel/ContextSource
Inhibition Constant (Ki) for free FXa0.99 nMIn vitro wikipedia.org
IC50 for FXa activity in prothrombinase complex2.53 nMIn vitro wikipedia.org
Effect on thrombus formationReductionRat thrombosis models uni.lu
Bleeding risk compared to rivaroxaban (B1684504)Less bleedingRat tail bleeding risk test (at equipotent antithrombotic doses) uni.lu
Correlation between plasma concentration and FXa inhibition/PT prolongationGood correlationPK/PD studies in rats uni.lu
Selectivity vs. other serine proteases>10000-foldIn vitro wikipedia.org

Q & A

Q. How to resolve discrepancies between computational predictions and experimental results for DJT06001?

  • Methodological Answer :
  • Re-parameterize force fields in simulations using experimental data (e.g., crystallographic binding poses).
  • Perform free-energy perturbation (FEP) calculations to improve affinity predictions.
  • Validate with isothermal titration calorimetry (ITC) for thermodynamic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DJT06001
Reactant of Route 2
Reactant of Route 2
DJT06001

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。